1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Hydrogen bonding Drug-likeness Solubility prediction

1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (MF: C₁₇H₁₅FN₂O₃, MW: 314.31 g/mol) belongs to the 5-oxopyrrolidine-3-carboxamide class—a scaffold implicated in multiple therapeutic target families including Nav1.8 voltage-gated sodium channels , CCR5 chemokine receptors , and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The compound features a 4-fluorophenyl substituent at the pyrrolidine N1 position and a 4-hydroxyphenyl group on the carboxamide nitrogen, creating a distinct hydrogen-bond donor/acceptor profile relative to its regioisomeric and halogen-substituted analogs.

Molecular Formula C17H15FN2O3
Molecular Weight 314.31 g/mol
Cat. No. B12191198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC17H15FN2O3
Molecular Weight314.31 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O
InChIInChI=1S/C17H15FN2O3/c18-12-1-5-14(6-2-12)20-10-11(9-16(20)22)17(23)19-13-3-7-15(21)8-4-13/h1-8,11,21H,9-10H2,(H,19,23)
InChIKeyCVXFVLPCBGMNDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide: Core Identity and Procurement Context


1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (MF: C₁₇H₁₅FN₂O₃, MW: 314.31 g/mol) belongs to the 5-oxopyrrolidine-3-carboxamide class—a scaffold implicated in multiple therapeutic target families including Nav1.8 voltage-gated sodium channels [1], CCR5 chemokine receptors [2], and 4-hydroxyphenylpyruvate dioxygenase (HPPD) [3]. The compound features a 4-fluorophenyl substituent at the pyrrolidine N1 position and a 4-hydroxyphenyl group on the carboxamide nitrogen, creating a distinct hydrogen-bond donor/acceptor profile relative to its regioisomeric and halogen-substituted analogs. This specific substitution pattern positions the compound as a screening candidate for programs requiring orthogonal pharmacological profiles within the 5-oxopyrrolidine-3-carboxamide chemical space.

Why 5-Oxopyrrolidine-3-Carboxamide Analogs Cannot Be Interchanged with 1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide


Within the 5-oxopyrrolidine-3-carboxamide series, small structural perturbations produce large shifts in target engagement and physicochemical behavior. The specific 4-fluorophenyl / 4-hydroxyphenyl substitution pattern of this compound generates a distinct hydrogen-bond donor count (2 HBD: phenolic OH + amide NH) and acceptor profile relative to its closest analogs. The 3-hydroxy regioisomer (CAS 1144432-16-5) exhibits a different spatial orientation of the H-bond donor, altering target complementarity as evidenced by its measurable 5-HT₃AC receptor inhibition (IC₅₀ = 840 nM) [1]. The bromo analog (4-bromophenyl variant) introduces increased lipophilicity and polarizability, potentially shifting off-rate kinetics. The bis(4-fluorophenyl) analog (CAS 302560-06-1) lacks the phenolic -OH entirely, removing a critical H-bond donor and altering solubility. These differences are not cosmetic—they directly impact screening outcomes, selectivity profiles, and lead optimization trajectories, making blind substitution scientifically indefensible .

Quantitative Differentiation Evidence: 1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide vs. Closest Analogs


Hydrogen-Bond Donor Count vs. N,1-Bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

The target compound possesses two hydrogen-bond donor (HBD) groups—the phenolic -OH (para to amide) and the secondary amide -NH—yielding an HBD count of 2. By contrast, N,1-bis(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 302560-06-1, MF: C₁₇H₁₄F₂N₂O₂) [1] replaces the 4-hydroxyphenyl group with a 4-fluorophenyl group, reducing the HBD count to 1 (amide NH only). This single-donor difference is significant under Lipinski and Veber rule frameworks: a compound with zero or one HBD typically exhibits higher passive membrane permeability, while two HBDs can enhance aqueous solubility at the cost of permeability [2]. For assay systems where solubility-limited exposure is rate-determining, the target compound's additional HBD provides a measurably different developability profile.

Hydrogen bonding Drug-likeness Solubility prediction

Predicted logP Differentiation: 4-Hydroxy vs. 3-Hydroxy Regioisomer

The regioisomeric pair—1-(4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (target) vs. 1-(4-fluorophenyl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 1144432-16-5) —differ only in the position of the phenolic -OH group (para vs. meta). This positional shift alters the electronic environment of the anilide ring: the para-OH exerts a stronger +M (mesomeric) electron-donating effect through resonance with the amide carbonyl, while the meta-OH operates primarily through inductive (-I) effects. Computational predictions (ALOGPS 2.1) for these isomers indicate a logP difference of approximately 0.2–0.4 log units, with the para-OH (target compound) being slightly less lipophilic owing to more effective resonance-mediated polarization [1]. The 3-hydroxy isomer has demonstrated measurable biological activity: IC₅₀ = 840 nM against human 5-HT₃AC receptor [2], providing a quantitative benchmark against which the target compound's distinct pharmacological fingerprint can be assessed.

Lipophilicity Regioisomerism ADME prediction

Halogen-Dependent Lipophilicity and Polarizability: 4-Fluoro vs. 4-Bromo Analog

The target compound incorporates a 4-fluorophenyl group at N1. The closest halogen-substituted analog, 1-(4-bromophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide , replaces fluorine (van der Waals radius: 1.47 Å, Pauling electronegativity: 3.98) with bromine (vdW radius: 1.85 Å, electronegativity: 2.96). This substitution increases molecular weight (+~45 Da), polarizability, and lipophilicity (ΔlogP ≈ +0.6–0.8 by Hansch π constants: π_Br = 0.86 vs. π_F = 0.14). The bromo analog has been evaluated for 5-lipoxygenase inhibition at 100 µM with no significant activity observed [1], while the fluoro analog's smaller size and stronger electron-withdrawing character may confer different target engagement kinetics. In the related 5-oxopyrrolidine-3-carboxamide InhA inhibitor series, fluorophenyl substitutions have been shown via crystallography to occupy a compact hydrophobic pocket in Mycobacterium tuberculosis enoyl reductase (PDB 4TZT), where bromine would be sterically disfavored [2].

Halogen bonding Lipophilicity Structure-activity relationships

Class-Level HPPD Inhibitory Activity and Complete Inhibition Threshold

5-Oxopyrrolidine-3-carboxamide derivatives have been evaluated as competitive inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD, EC 1.13.11.27) from pig liver. In ChEMBL-curated data (Assay CHEMBL615569), compounds within this chemotype demonstrate complete enzyme inhibition at concentrations of 0.5–1.0 mM [1]. Within the broader HPPD inhibitor landscape, the most potent 5-oxopyrrolidine-3-carboxamide analog reported achieves an IC₅₀ of 62 nM against Mycobacterium tuberculosis InhA [2]. While quantitative HPPD IC₅₀ data specific to the target compound's exact structure have not been disclosed in public databases, the 4-fluorophenyl / 4-hydroxyphenyl substitution pattern is predicted to engage the HPPD active-site Fe(II) via the phenolic oxygen, with the 4-fluorophenyl group occupying a lipophilic auxiliary pocket—a binding mode distinct from triketone HPPD inhibitors such as mesotrione (IC₅₀ ≈ 15 nM, Zea mays HPPD) [3].

HPPD inhibition Herbicide target Enzyme kinetics

Metabolic Stability Advantage of 4-Fluorophenyl over 3-Chloro-4-fluorophenyl Analog

The target compound bears a single 4-fluorophenyl substituent on the pyrrolidine N1. The analog 1-(3-chloro-4-fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide adds a chlorine atom at the meta position of the N-phenyl ring. Chlorine at the meta position creates a potential site for CYP450-mediated oxidative metabolism (CYP3A4/2C9), as the C-Cl bond can undergo either direct oxidation or epoxidation of the adjacent aromatic π-system followed by NIH shift rearrangement. Fluorine at the para position, by contrast, is metabolically inert in aromatic systems under standard Phase I conditions owing to the high C-F bond dissociation energy (~126 kcal/mol vs. ~84 kcal/mol for C-Cl). This difference is class-level inferable: in matched molecular pair analyses across drug-like chemical space, replacing Ar-Cl with Ar-F reduces intrinsic clearance (CLint) in human liver microsomes by a median factor of 2–5× [1]. The 3-chloro-4-fluoro analog has been investigated for monoamine oxidase B inhibition , a target for which metabolic stability differences could confound IC₅₀ comparisons if not corrected for compound turnover.

Metabolic stability CYP450 oxidation Halogen substitution

Optimal Research and Procurement Scenarios for 1-(4-Fluorophenyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide


Fragment-Based and High-Throughput Screening Libraries for HPPD-Targeted Herbicide Discovery

The compound serves as a non-triketone, non-isoxazole HPPD inhibitor scaffold suitable for inclusion in diversity-oriented screening libraries targeting herbicide-resistant weed populations. Its 5-oxopyrrolidine-3-carboxamide core provides a structurally novel chemotype relative to commercial HPPD inhibitors (mesotrione, isoxaflutole), with the 4-fluorophenyl group occupying a lipophilic pocket that can be optimized independently of the metal-chelating pharmacophore [1]. Procurement priority: programs seeking to circumvent cross-resistance to existing HPPD-inhibiting herbicides should prioritize this scaffold over triketone analogs.

Nav1.8 Pain Target Screening and Lead Optimization Programs

Patents covering 5-oxopyrrolidine-3-carboxamides as Nav1.8 inhibitors [2] position this compound as a candidate for pain target screening cascades. The 4-hydroxyphenyl group provides a tractable vector for SAR exploration (etherification, esterification, bioisosteric replacement), while the metabolically stable 4-fluorophenyl N-substituent supports prolonged in vitro incubation without compound degradation artifacts. Select this compound over the 3-hydroxy regioisomer when para-directed SAR expansion is the primary medicinal chemistry strategy.

Antimicrobial InhA Inhibition Programs Targeting Mycobacterial Enoyl Reductase

Crystal structures of 5-oxopyrrolidine-3-carboxamides bound to M. tuberculosis InhA (PDB 4TZT) [3] demonstrate that the N1-aryl group occupies a sterically constrained pocket where 4-fluorophenyl (vdW radius 1.47 Å) is sterically accommodated but bromophenyl analogs (vdW radius 1.85 Å) would clash. The target compound's compact fluorine substitution is specifically suited for structure-based drug design efforts targeting mycobacterial cell wall biosynthesis, distinguishing it from bulkier halogen analogs.

ADME/Tox Comparative Studies for Halogen Scanning Series

Use this compound as the 'fluoro-only' reference standard in a halogen-scanning matrix alongside the 4-bromo, 3-chloro-4-fluoro, and unsubstituted phenyl analogs. The single 4-fluorophenyl group provides the lowest lipophilicity (π_F = 0.14 vs. π_Br = 0.86) and highest metabolic stability in the series [4], making it the baseline comparator for assessing the incremental impact of heavier halogens on microsomal stability, plasma protein binding, and hERG liability. Procurement rationale: the fluoro analog must be included as the negative-control anchor point in any comprehensive halogen SAR study.

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